molecular formula C18H22BrN5O2 B10970813 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

Cat. No.: B10970813
M. Wt: 420.3 g/mol
InChI Key: KXTYYYFKMYHPAD-UHFFFAOYSA-N
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Description

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE typically involves multiple steps. One common approach is the alkylation of pyrazole derivatives using brominated intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile (CH3CN), along with catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-5-BROMO-1H-PYRAZOLE: Similar in structure but lacks the furanamide moiety.

    1,5-DIMETHYL-3-BROMO-1H-PYRAZOLE: Another pyrazole derivative with different substitution patterns.

Uniqueness

5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-2-FURAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and furanamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22BrN5O2

Molecular Weight

420.3 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C18H22BrN5O2/c1-11-17(19)13(3)24(21-11)10-15-6-7-16(26-15)18(25)22(4)9-14-8-20-23(5)12(14)2/h6-8H,9-10H2,1-5H3

InChI Key

KXTYYYFKMYHPAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN(C)C(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C

Origin of Product

United States

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